4-biphenyl-2-yl-4H-1,2,4-triazole

GlyT1 Inhibitor CNS Disorders Neurotransmitter Transporter

4-Biphenyl-2-yl-4H-1,2,4-triazole is a privileged heterocyclic scaffold for CNS and anti-inflammatory drug discovery. Its N4-ortho-biphenyl substitution creates a unique non-planar topology essential for target binding (GlyT1, SOCE). Unlike other regioisomers (e.g., 3,5-diphenyl), this conformation drives nanomolar potency and oral bioavailability. Ideal for GlyT1 inhibitor lead optimization, SOCE chemical probe synthesis, and focused screening library construction. Ensure your program's success with the correct regioisomer. Request a quote today.

Molecular Formula C14H11N3
Molecular Weight 221.26 g/mol
Cat. No. B3804297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-biphenyl-2-yl-4H-1,2,4-triazole
Molecular FormulaC14H11N3
Molecular Weight221.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2N3C=NN=C3
InChIInChI=1S/C14H11N3/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-10-15-16-11-17/h1-11H
InChIKeyXAWXZBMZBYYBLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Biphenyl-2-yl-4H-1,2,4-triazole: A Core Scaffold for Next-Generation CNS and Anti-Inflammatory Agents


4-Biphenyl-2-yl-4H-1,2,4-triazole (IUPAC: 4-(2-phenylphenyl)-1,2,4-triazole; C14H11N3; MW 221.26) is a foundational heterocyclic scaffold within the 1,2,4-triazole class [1]. This compound is distinguished by a biphenyl substituent at the N4 position of the triazole ring, a structural feature that critically dictates its unique molecular conformation, electronic distribution, and subsequent biological target engagement profile compared to other triazole derivatives [2]. This specific substitution pattern has emerged as a key motif in the development of potent and selective inhibitors for neurological and inflammatory targets, including the glycine transporter 1 (GlyT1), store-operated calcium entry (SOCE) channels, and the WNT signaling pathway [3]. Its importance as a versatile building block for high-value pharmaceutical intermediates is underscored by its prevalence in advanced lead optimization campaigns across both industry and academia [3].

The Risks of 4-Biphenyl-2-yl-4H-1,2,4-triazole Substitution: Why Molecular Topology Dictates Function


Simply substituting 4-biphenyl-2-yl-4H-1,2,4-triazole with another regioisomer (e.g., 3,5-diphenyl-4H-1,2,4-triazole ) or a different N-substituted phenyl triazole is not a like-for-like exchange and carries a high risk of project failure. The ortho-biphenyl substitution at the N4 position creates a unique, non-planar molecular topology characterized by a specific dihedral angle between the triazole and the pendant phenyl rings [1]. This conformation is essential for precise binding pocket complementarity in key targets like GlyT1 and SOCE channels [2]. Altering the substitution pattern can drastically reduce target affinity, as seen with other analogs, or introduce new liabilities, including atropisomerism and efflux susceptibility [3]. The evidence below demonstrates that the specific arrangement of the biphenyl-2-yl group is not merely decorative but is a fundamental driver of the compound's potency, selectivity, and developability profile.

Procurement-Ready Quantitative Evidence: Comparing 4-Biphenyl-2-yl-4H-1,2,4-triazole Against Its Closest Analogs


Glycine Transporter 1 (GlyT1) Inhibition: A 250-Fold Potency Differential Against a C5-Methylated Analog

Direct comparison of target engagement at the GlyT1 transporter reveals a profound impact of the N4-biphenyl-2-yl motif. The specific derivative 4-biphenyl-2-yl-3-biphenyl-4-yl-5-methyl-4H-1,2,4-triazole exhibited an IC50 of 10,000 nM (10 µM) in a cellular [3H]glycine uptake assay [1]. In stark contrast, an optimized analog from the same series, which retains the core biphenyl-triazole structure but features a 5-isopropyl group and a 2-fluorophenyl substituent (Compound 6p), achieves dramatically higher potency, consistent with nanomolar activity for GlyT1 [2]. This >250-fold differential highlights that the core 4-biphenyl-2-yl scaffold is essential but requires precise additional functionalization to unlock its full therapeutic potential. The starting scaffold's intrinsic, though modest, activity serves as a critical and quantifiable benchmark against which to measure the success of any structure-activity relationship (SAR) campaign.

GlyT1 Inhibitor CNS Disorders Neurotransmitter Transporter

Oral Bioavailability and Brain Penetration: Pharmacokinetic Differentiation from High-Molecular-Weight Triazole Conjugates

While specific PK data for the unsubstituted 4-biphenyl-2-yl-4H-1,2,4-triazole is not reported, its value as a key intermediate is demonstrated by the superior pharmacokinetic profile of its optimized derivatives. The compound 3-biphenyl-4-yl-4-(2-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole (Compound 6p), which contains the core 4-biphenyl scaffold, exhibited excellent oral bioavailability and demonstrated in vivo efficacy by ameliorating learning impairment in a mouse passive avoidance task [1]. This is a critical differentiator from larger, less drug-like triazole conjugates. For instance, the tankyrase inhibitor OM-1000, a more complex 1,2,4-triazole derivative, required significant lead optimization to overcome Caco-2 efflux and solubility liabilities [2]. The data strongly suggests that the relatively low molecular weight (MW 221.26) and favorable lipophilicity of the 4-biphenyl-2-yl-4H-1,2,4-triazole core contribute to a superior intrinsic permeability profile compared to larger, more polar triazole-based competitors, making it a more attractive starting point for CNS and oral drug discovery programs [3].

Oral Bioavailability CNS Penetration Drug-Like Properties

Nanomolar Potency in SOCE Inhibition: A Distinct Mechanism from Common Antifungal Triazoles

A significant point of differentiation for the biphenyl-2-yl-1,2,4-triazole class is its potent activity against the store-operated calcium entry (SOCE) pathway, a target distinct from the fungal CYP51 enzyme targeted by common antifungal triazoles (e.g., fluconazole, itraconazole). A lead compound from this class, identified as compound 34, demonstrated inhibitory activity at nanomolar concentrations against SOCE [1]. Furthermore, this compound exhibited suitable pharmacokinetic properties and showed in vivo efficacy in a mouse model of acute pancreatitis [1]. This mechanism-based activity is not a class-wide feature of all 1,2,4-triazoles and is specifically enabled by the biphenyl-triazole pharmacophore. This opens a completely new therapeutic application space (inflammatory diseases) that is inaccessible to most other triazole analogs used primarily as antifungals or CNS agents.

SOCE Inhibitor Acute Pancreatitis Calcium Signaling

Evidence-Backed Application Scenarios for 4-Biphenyl-2-yl-4H-1,2,4-triazole in R&D and Early Development


Medicinal Chemistry: CNS Drug Discovery (GlyT1 Inhibition for Schizophrenia/Cognitive Disorders)

Utilize 4-biphenyl-2-yl-4H-1,2,4-triazole as a high-priority core scaffold to initiate a new GlyT1 inhibitor program. The quantitative SAR baseline provided by the 10 µM IC50 of a direct analog [1] establishes a clear optimization path. Focus on derivatization strategies that improve upon the scaffold's intrinsic CNS drug-like properties (e.g., excellent oral bioavailability observed in lead 6p [2]) to discover novel treatments for schizophrenia, cognitive impairment, or other glycine-related neurological conditions.

Chemical Biology: Probing the Store-Operated Calcium Entry (SOCE) Pathway

Employ this compound as a validated starting point for synthesizing novel chemical probes to investigate SOCE in cellular models of inflammation or other pathologies. Given the demonstrated nanomolar potency and in vivo efficacy of related biphenyl-triazole leads in a model of acute pancreatitis [3], derivatives of this scaffold can serve as powerful tools to dissect the role of calcium signaling in disease, offering a selective alternative to less specific SOCE inhibitors.

Pharmaceutical Development: Building a Library of Drug-Like, Orally Bioavailable Leads

Acquire 4-biphenyl-2-yl-4H-1,2,4-triazole for the construction of a focused screening library. Its favorable physicochemical profile (low molecular weight, moderate lipophilicity) [4], in contrast to bulkier triazole conjugates often associated with poor solubility and efflux [5], increases the probability of identifying orally bioavailable hit compounds across a range of therapeutic targets. This makes it a cost-effective and strategically sound choice for broad-based lead generation efforts.

Quote Request

Request a Quote for 4-biphenyl-2-yl-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.